ent-16S,17-Dihydroxykauran-3-one

Overview

Description

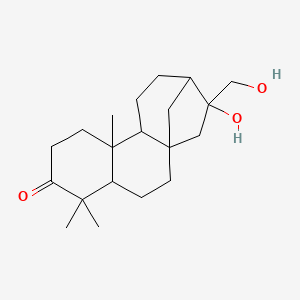

ent-16S,17-Dihydroxykauran-3-one is a diterpenoid compound with the molecular formula C20H32O3 and a molecular weight of 320.47 g/mol . . This compound is part of the kaurane diterpenoid family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

ent-16S,17-Dihydroxykauran-3-one can be synthesized through various chemical reactions involving diterpenoid precursors. One common method involves the oxidation of kaurane derivatives using specific oxidizing agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as the roots of Euphorbia ebracteolata . The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

ent-16S,17-Dihydroxykauran-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The hydroxyl groups at positions 16 and 17 can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Solvents: Dichloromethane, ethanol, methanol.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

ent-16S,17-Dihydroxykauran-3-one has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other diterpenoid compounds.

Biology: Studied for its cytotoxic properties against cancer cell lines.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of pharmaceuticals and natural product-based therapies.

Mechanism of Action

The mechanism of action of ent-16S,17-Dihydroxykauran-3-one involves its interaction with specific molecular targets and pathways. It has been shown to exert cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase pathways . Additionally, it may inhibit certain enzymes involved in inflammation, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

ent-16S,17-Dihydroxykauran-3-one can be compared with other kaurane diterpenoids, such as:

16β,17-Dihydroxy-ent-kaurane-19-oic acid: Known for its anti-HIV activity.

16,17-Dihydroxykauran-18-oic acid: Exhibits similar biological activities but differs in its chemical structure and specific properties.

The uniqueness of this compound lies in its specific hydroxylation pattern and its potent biological activities, making it a valuable compound for further research and development.

Biological Activity

Ent-16S,17-Dihydroxykauran-3-one is a naturally occurring diterpenoid belonging to the kaurane family, characterized by its tetracyclic structure and hydroxyl groups at the 16 and 17 positions. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology, virology, and parasitology. This article delves into the various biological activities of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is derived from the kaurene backbone, which is common among plant-derived compounds. The presence of hydroxyl groups significantly enhances its biological properties compared to other similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ent-kaurene | Base structure without hydroxyl groups | Precursor for various derivatives |

| 16α-Hydroxy-ent-kaurane | Hydroxyl group at position 16 | Antimicrobial properties |

| 17-Hydroxy-ent-kaurane | Hydroxyl group at position 17 | Anti-inflammatory effects |

| This compound | Hydroxyl groups at positions 16 and 17 | Antiviral, anticancer, and antiparasitic |

Antiviral Activity

This compound has demonstrated significant antiviral properties. Notably, it has shown activity against HIV replication in H9 lymphocyte cells with an effective concentration (EC50) of 0.8 µg/mL, indicating a therapeutic index greater than 5 . Additionally, its potential against coronaviruses has been highlighted in studies showing inhibition of viral replication in vitro .

Anticancer Properties

Research has explored the compound's ability to inhibit cancer cell migration and induce apoptosis. A study published in Natural Product Research investigated its effects on MDA-MB-231 breast cancer cells, revealing that this compound could inhibit cell migration effectively. Furthermore, it has been implicated in modulating multidrug resistance in cancer therapy by inhibiting P-glycoprotein, thereby restoring the efficacy of anticancer drugs.

Antiparasitic Effects

The compound exhibits larvicidal activity against Aedes aegypti larvae with a lethal concentration (LC50) of 62.7 µg/mL . This suggests potential applications in vector control and public health.

Antimicrobial Activity

This compound has also been shown to possess antimicrobial properties. It demonstrated significant antifungal activity against Candida glabrata and Candida dubliniensis, with minimum inhibitory concentrations (MIC) recorded at 62.5 µg/mL for both pathogens . Its antibacterial effects have been noted against Staphylococcus aureus, further supporting its potential as a therapeutic agent.

Case Studies

- Inhibition of Cancer Cell Migration : A study on MDA-MB-231 breast cancer cells revealed that treatment with this compound significantly reduced cell migration rates. The findings suggest that this compound may serve as a promising candidate for further development in breast cancer therapies.

- Antiviral Efficacy Against HIV : In vitro studies demonstrated that this compound effectively inhibited HIV replication. The compound's low EC50 value indicates its potential as a therapeutic agent in managing HIV infections .

- Larvicidal Activity : Research conducted on the larvicidal effects of this compound showed promising results against Aedes aegypti, suggesting its utility in controlling mosquito populations that transmit diseases such as dengue fever .

Properties

IUPAC Name |

14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDUJZZNNBJFAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.